2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
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Overview
Description
The compound “2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid” is a complex organic molecule. It has a linear formula of C15H12O3N3Cl1 . It is a solid in form .
Molecular Structure Analysis
The InChI key for this compound is DYGHLYBPUYTONK-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule using various chemical software tools.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Pharmacological Profile and Enzyme Inhibition
A study highlighted the pharmacological profile of a pyrrolizine derivative, closely related to the compound , which inhibits cyclo-oxygenase and 5-lipoxygenase enzymes. This compound demonstrated significant antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments without causing gastrointestinal damage, showcasing its potential for therapeutic applications (Laufer et al., 1994).
Antimicrobial and Antitubercular Activity
Research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines showed that certain derivatives have potential antimicrobial properties. These compounds were tested in vitro for their activities, indicating their potential use in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Another study focused on the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, highlighting their antimycobacterial activity against Mycobacterium tuberculosis. This indicates the potential of these compounds in the treatment of tuberculosis, with several derivatives showing promising antitubercular agents (Kantevari et al., 2011).
Synthesis and Characterization for Drug Development
A study on the complete chemical shift assignment and molecular modeling of two chromene derivatives proposed their potential as leads for new anticancer drugs. This research demonstrates the compound's application in drug development, particularly in designing cancer therapies (Santana et al., 2020).
Aldose Reductase Inhibitors
Research into the synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids explored their evaluation as aldose reductase inhibitors. Some synthesized compounds showed potent inhibitory activity, suggesting their potential in treating complications related to diabetes (Ogawva et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4/c1-10-7-22(12-5-3-11(19)4-6-12)17-20-15-14(23(17)8-10)16(27)24(9-13(25)26)18(28)21(15)2/h3-6,10H,7-9H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZARNFLOFUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid |
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